molecular formula C21H21ClN4O3S2 B2835038 2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(5-chloro-2-methylphenyl)butanamide CAS No. 894946-12-4

2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(5-chloro-2-methylphenyl)butanamide

Cat. No.: B2835038
CAS No.: 894946-12-4
M. Wt: 476.99
InChI Key: KSGBDQYLYBIJOT-UHFFFAOYSA-N
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Description

2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(5-chloro-2-methylphenyl)butanamide is a synthetic organic compound with potential applications in medicinal chemistry and pharmaceutical research. This compound features a complex structure with multiple functional groups, including an amino group, a phenylsulfonyl group, a pyrimidinyl group, a thioether linkage, and a butanamide moiety. Its unique structure suggests it may have interesting biological activities and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(5-chloro-2-methylphenyl)butanamide typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonation reactions using reagents like sulfonyl chlorides.

    Thioether Formation: The thioether linkage is formed by reacting the pyrimidine derivative with a thiol compound under nucleophilic substitution conditions.

    Amidation: The final step involves the amidation reaction where the thioether intermediate is reacted with 5-chloro-2-methylaniline in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the butanamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or sulfonyl groups, converting them to amines or thiols, respectively.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution or strong bases like sodium hydride (NaH) for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted aromatic derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound’s potential bioactivity can be explored. It may serve as a lead compound in the development of new drugs, particularly those targeting specific enzymes or receptors.

Medicine

In medicinal chemistry, 2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(5-chloro-2-methylphenyl)butanamide could be investigated for its therapeutic potential. Its structure suggests it might interact with biological targets involved in diseases such as cancer or inflammatory conditions.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(5-chloro-2-methylphenyl)butanamide would depend on its specific biological target. Generally, compounds with similar structures can act by:

    Inhibiting Enzymes: Binding to the active site of enzymes and preventing substrate access.

    Modulating Receptors: Interacting with cell surface or intracellular receptors to alter signaling pathways.

    Interfering with DNA/RNA: Binding to nucleic acids and affecting transcription or translation processes.

Comparison with Similar Compounds

Similar Compounds

    2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(4-chlorophenyl)butanamide: Similar structure but with a different substitution pattern on the aromatic ring.

    2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(5-bromo-2-methylphenyl)butanamide: Bromine substitution instead of chlorine.

    2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(5-chloro-2-ethylphenyl)butanamide: Ethyl group instead of methyl on the aromatic ring.

Uniqueness

The uniqueness of 2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(5-chloro-2-methylphenyl)butanamide lies in its specific combination of functional groups and substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

2-[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl-N-(5-chloro-2-methylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O3S2/c1-3-17(20(27)25-16-11-14(22)10-9-13(16)2)30-21-24-12-18(19(23)26-21)31(28,29)15-7-5-4-6-8-15/h4-12,17H,3H2,1-2H3,(H,25,27)(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSGBDQYLYBIJOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=C(C=CC(=C1)Cl)C)SC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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